6-Methylpicolinimidamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 6-Methylpicolinimidamide involves several chemical reactions. For instance, one method involves the use of hydrogen chloride in tetrahydrofuran, diethyl ether, and water . Another method uses sodium methylate in methanol and ethyl acetate . The reaction conditions and yield vary depending on the specific method used .

Molecular Structure Analysis

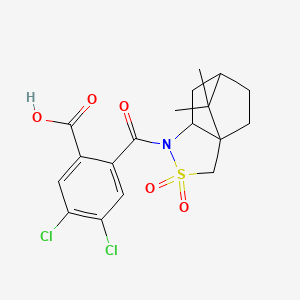

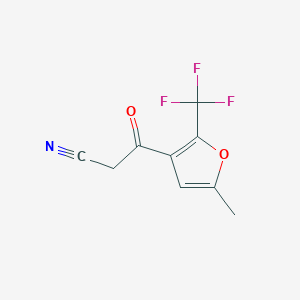

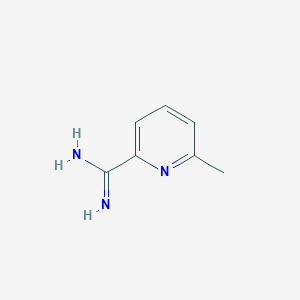

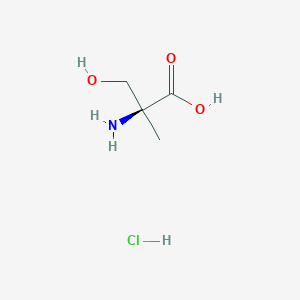

The molecular structure of 6-Methylpicolinimidamide is represented by the InChI string InChI=1S/C7H9N3.ClH/c1-5-3-2-4-6 (10-5)7 (8)9;/h2-4H,1H3, (H3,8,9);1H . The Canonical SMILES representation is CC1=NC (=CC=C1)C (=N)N.Cl .

Physical And Chemical Properties Analysis

6-Methylpicolinimidamide has a molecular weight of 171.63 g/mol . It has 3 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 171.0563250 g/mol . The topological polar surface area is 62.8 Ų .

Wissenschaftliche Forschungsanwendungen

Molecular Biology

6-Methylpicolinimidamide: is utilized in molecular biology for the stabilization of nucleic acids during the amplification and transcription processes. It enhances the specificity of polymerase chain reactions (PCR) by reducing non-specific binding .

Biotechnology

In biotechnology, this compound plays a crucial role in enzyme immobilization, which is essential for industrial processes such as biofuel production and waste treatment. It helps in creating more stable enzyme complexes that can withstand harsh industrial conditions .

Biomedical Sciences

6-Methylpicolinimidamide: has applications in the development of biomedical polymers. These polymers are used for therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Environmental Sciences

This chemical is significant in environmental sciences, particularly in the development of picotechnology. It aids in the creation of materials with extended surface area and improved electrical, chemical, optical, and mechanical properties, surpassing those of nanomaterials .

Pharmaceuticals

In pharmaceuticals, 6-Methylpicolinimidamide is involved in drug delivery systems. It contributes to the microencapsulation of drugs, enhancing their solubility and enabling sustained release, which is vital for improving drug efficacy .

Proteomics

The compound is used in proteomics to facilitate the separation of proteins for analysis. It can act as a stabilizing agent during the electrophoresis and mass spectrometry processes, ensuring the integrity of protein samples .

Cell Culturing

6-Methylpicolinimidamide: is beneficial in cell culturing, where it can be used as an additive to culture media to promote cell growth and prevent contamination, thereby maintaining the sterility of cell cultures .

Tissue Dissociation

Lastly, it finds its application in tissue dissociation processes. It helps in the enzymatic breakdown of tissues into single cells, which is a critical step in various research and clinical applications, such as cell therapy and regenerative medicine .

Eigenschaften

IUPAC Name |

6-methylpyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c1-5-3-2-4-6(10-5)7(8)9/h2-4H,1H3,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZYALZCFPRXAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylpicolinimidamide | |

CAS RN |

190004-35-4 | |

| Record name | 6-Methyl-pyridine-2-carboxamidine; hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)